3-Chloro-4-phenyl-1,2,5-thiadiazole
Description
Contextualization within Five-Membered Sulfur and Nitrogen Heterocycles
Five-membered heterocyclic compounds are fundamental building blocks in the design of new molecules with desired properties. nih.gov When these rings contain both sulfur and nitrogen atoms, they are broadly classified as azoles, with specific names depending on the number and position of the heteroatoms. wikipedia.orguomustansiriyah.edu.iq Thiadiazoles, containing one sulfur and two nitrogen atoms, are a prominent class within this group. nih.govnih.gov The 1,2,5-thiadiazole (B1195012) ring system, in particular, is noted for its aromatic character and relative stability. chemicalbook.comthieme-connect.de The incorporation of a sulfur atom can influence the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes. nih.gov The study of these heterocycles is a major focus in medicinal chemistry, as they form the core of numerous drugs. nih.govfrontiersin.org
Overview of 1,2,5-Thiadiazole Isomers and Their Chemical Significance
Thiadiazoles exist in several isomeric forms, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.govnih.gov Each isomer possesses a unique arrangement of atoms, leading to distinct physical and chemical properties. The 1,2,5-thiadiazole isomer is characterized by its N-S-N linkage and is a weakly basic, colorless, and odorless liquid in its parent form. chemicalbook.com Its aromatic nature contributes to its thermal stability. chemicalbook.comthieme-connect.de The chemistry of 1,2,5-thiadiazoles has been extensively explored, with a notable application being the drug Timolol, used for treating glaucoma. thieme-connect.de The reactivity of the 1,2,5-thiadiazole ring is influenced by its substituents; for instance, halogenated derivatives readily undergo nucleophilic substitution reactions. thieme-connect.de
Academic Relevance of Halogenated and Phenyl-Substituted Thiadiazoles in Chemical Research
The introduction of halogen atoms and phenyl groups onto the thiadiazole core significantly modifies its electronic properties and reactivity, making such derivatives valuable subjects of academic and industrial research. Halogenated thiadiazoles are important intermediates in the synthesis of more complex molecules, as the halogen atom can be easily displaced by various nucleophiles. nih.govthieme-connect.de This reactivity allows for the creation of diverse libraries of compounds for screening in drug discovery programs. nih.gov The presence of a halogen, such as chlorine, can also enhance the biological activity of the molecule. researchgate.net
Phenyl-substituted thiadiazoles are of particular interest due to the potential for extended conjugation and interaction with biological targets. The phenyl group can influence the compound's solubility and thermal stability. Aromatic substituents like the phenyl group also provide distinct signals in spectroscopic analyses, aiding in structural elucidation. The combination of a halogen and a phenyl group, as seen in 3-Chloro-4-phenyl-1,2,5-thiadiazole, creates a versatile scaffold with potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Physicochemical Properties of this compound
The specific arrangement of atoms and functional groups in this compound dictates its unique set of physical and chemical characteristics. These properties are crucial for its handling, reactivity, and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenyl-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLEAKSFDZHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377267 | |
| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-14-3 | |
| Record name | 3-chloro-4-phenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 Phenyl 1,2,5 Thiadiazole and Analogues
Molecular Structure and Spectroscopic Data
The molecular formula of 3-Chloro-4-phenyl-1,2,5-thiadiazole is C₈H₅ClN₂S, and it has a molecular weight of approximately 196.66 g/mol . biosynth.comscbt.com The structure consists of a central 1,2,5-thiadiazole (B1195012) ring substituted with a chlorine atom at the 3-position and a phenyl group at the 4-position. The planarity of the thiadiazole ring is a key feature, contributing to its aromaticity. thieme-connect.de
Spectroscopic techniques are essential for confirming the structure of this compound. While specific data for this compound is not extensively detailed in the provided search results, general trends for related compounds can be inferred. For instance, aromatic substituents like the phenyl group typically show characteristic signals in ¹H NMR spectra in the aromatic region (δ 7.2–8.1 ppm). Infrared (IR) spectroscopy would be expected to show characteristic bands for the C=N stretching of the thiadiazole ring. In a study of the related compound 3-chloro-4-fluoro-1,2,5-thiadiazole, the CN stretches were observed at 1527 cm⁻¹ and 1422 cm⁻¹. researchgate.net
Condensation and Cyclization Reactions
Utilization of Acyclic NCCN Groupings with Sulfur Halides
Interactive Data Table of Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅ClN₂S biosynth.comscbt.com |
| Molecular Weight | 196.66 g/mol biosynth.comscbt.com |
| Appearance | Solid cymitquimica.com |
| Melting Point | 94 °C biosynth.com |
| InChI | 1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H cymitquimica.com |
| InChI Key | AKHLEAKSFDZHLQ-UHFFFAOYSA-N cymitquimica.com |
| SMILES | C1=CC=C(C=C1)C2=NSN=C2Cl biosynth.com |
Synthesis and Reactivity of this compound
The construction and chemical behavior of this compound are of significant interest to synthetic chemists. Understanding its formation and subsequent reactions is key to unlocking its potential in various applications.
Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4 Phenyl 1,2,5 Thiadiazole
Established Synthetic Methodologies
Several methods have been developed for the synthesis of 1,2,5-thiadiazoles. A common approach involves the reaction of a compound containing an acyclic NCCN grouping with a sulfur source. researchgate.net For instance, 4-substituted-3-chloro-1,2,5-thiadiazoles can be prepared from monosubstituted glyoximes or by treating 5-substituted-4-chloro-1,2,3-dithiazolium chlorides with aqueous ammonia. researchgate.net A specific synthesis of 3-Chloro-4-phenyl-1,2,5-thiadiazole involves the cyclization of 4-chloro-5-phenyl-1,2,3-dithiazolium chloride with ammonia, affording the product in a 36% yield. Another reported method involves the reaction of phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid in the presence of phosphorus oxychloride.
Chemical Reactivity and Major Reaction Types
The reactivity of this compound is largely governed by the thiadiazole ring and its substituents. The chlorine atom at the 3-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines or thiols, to create a range of derivatives.
The thiadiazole ring itself can undergo several types of reactions:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to its dihydro or tetrahydro derivatives.
Ring Cleavage: Under certain conditions, the ring can be cleaved. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) undergoes photochemical degradation to produce benzonitrile (B105546) and sulfur. chemicalbook.comthieme-connect.de
Research and Applications of this compound
The unique structural features of this compound have led to its investigation in various fields, most notably in medicinal chemistry.
Role as an Intermediate in Organic Synthesis
Due to the reactive nature of the chlorine substituent, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution allows for the facile introduction of different functionalities, making it a versatile building block for creating new compounds with tailored properties. nih.gov For example, it is a key intermediate in the synthesis of various thiadiazole derivatives with potential biological activities.
Investigated Applications in Medicinal Chemistry
Thiadiazole derivatives, including this compound, have shown promise in the field of medicinal chemistry. nih.gov The thiadiazole ring is considered a "constrained pharmacophore" and can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov
Notably, various thiadiazole derivatives have demonstrated potential as anticancer agents . nih.gov Research has shown that these compounds can exhibit efficacy against multiple cancer cell lines, including leukemia and solid tumors. The mechanism of action is believed to involve the inhibition of key enzymes or proteins, such as kinases or proteases, which are crucial for cancer cell proliferation. While specific studies on this compound are limited in the provided results, the broader class of thiadiazoles shows significant potential in this area. nih.gov
Theoretical and Computational Investigations of 3 Chloro 4 Phenyl 1,2,5 Thiadiazole
Quantum Chemical Studies
Quantum chemical studies, especially Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of thiadiazole molecules at the electronic level.
DFT has become a standard tool for investigating the properties of heterocyclic compounds like thiadiazoles. While specific DFT studies on 3-chloro-4-phenyl-1,2,5-thiadiazole are not widely published, extensive research on close analogs, such as 3-chloro-4-fluoro-1,2,5-thiadiazole, provides a strong basis for understanding its characteristics. researchgate.netbibliomed.org
Theoretical calculations are employed to determine the most stable geometric conformation (molecular geometry optimization) and to analyze the electronic properties of the molecule. For the analogous compound, 3-chloro-4-fluoro-1,2,5-thiadiazole, calculations have been performed using methods like B3LYP with a substantial basis set (aug-cc-pV(T+d)Z). bibliomed.org These studies confirm a planar equilibrium structure for the thiadiazole ring system. researchgate.net
The geometry optimization reveals key structural parameters. In chloro-fluoro-1,2,5-thiadiazole, the C–N bonds exhibit characteristics between a single and a double bond, while the C–C and N–S bonds, though nominally single, are shorter than typical single bonds, indicating electron delocalization across the aromatic ring. researchgate.net This delocalization is a critical feature of the thiadiazole core's electronic structure. Similar computational approaches would be applied to this compound to understand how the phenyl substituent influences the planarity and electronic distribution of the heterocyclic ring.
Calculated Structural Parameters for an Analogous Thiadiazole
The following table presents data for the analogous compound 3-chloro-4-fluoro-1,2,5-thiadiazole, as specific data for the phenyl derivative is not available. This illustrates the type of information gained from DFT calculations. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-C Bond Length | 1.43 (approx.) |
| C-N Bond Length | 1.76–1.81 (bond order) |
| N-S Bond Length | 1.46 (bond order) |
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For various thiadiazole-based materials, DFT calculations are used to determine these energy levels. For instance, studies on benzo[d] nih.govnih.govripublication.comthiadiazole (isoBTD) compounds, which are related heterocyclic systems, show that they possess high LUMO energy levels and a narrow HOMO-LUMO gap in the range of 1.5–1.6 eV, suggesting potential for high electron conductivity. researchgate.net In another example, novel polymers incorporating benzo[c] nih.govnih.govdovepress.comthiadiazole units were found to have HOMO levels between -5.51 eV and -5.71 eV and LUMO levels from -3.71 eV to -4.04 eV, resulting in band gaps of 1.57 eV to 1.99 eV. core.ac.uk This analysis is critical for designing materials for organic electronics. researchgate.netcore.ac.uk A similar analysis for this compound would predict its kinetic stability and electronic transition properties.
Illustrative HOMO-LUMO Energy Levels in Thiadiazole-Containing Polymers core.ac.uk
| Polymer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| PTBTT | -5.68 | -3.91 | 1.77 |
| PHTBTHT | -5.71 | -3.72 | 1.99 |
| PFBTF | -5.61 | -4.04 | 1.57 |
| PTTBTTT | -5.51 | -3.71 | 1.80 |
Density Functional Theory (DFT) Calculations
Molecular Modeling and Simulation
Beyond quantum mechanics, molecular modeling techniques are used to simulate how thiadiazole derivatives interact with biological macromolecules, which is essential for drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. It is widely used to forecast the binding affinity and interaction mode of novel compounds.
Numerous studies have employed molecular docking to evaluate the potential of various 1,2,5- and 1,3,4-thiadiazole (B1197879) derivatives as therapeutic agents. nih.govnih.govripublication.comdovepress.com In these in silico studies, the thiadiazole compounds are docked into the active sites of specific protein targets to assess their binding energy and key interactions, such as hydrogen bonds and hydrophobic contacts. ripublication.com
For example, a series of novel 1,3,4-thiadiazole derivatives were docked against the epidermal growth factor receptor tyrosine kinase (EGFR TK), a target in cancer therapy, to understand their binding modes. nih.gov Another study investigated 2,5-disubstituted-1,3,4-thiadiazole derivatives against glucosamine-6-phosphate synthase, a target for antimicrobial agents, using AutoDock software to evaluate binding energies. ripublication.com Similarly, imidazo[2,1-b]thiazole-linked thiadiazole conjugates were evaluated through docking against Glypican-3 protein (GPC-3), a target in hepatic cancer. nih.gov The results of these docking studies often correlate well with experimental biological activity, providing a rationale for the observed efficacy and guiding the design of more potent inhibitors. nih.govnih.gov
Summary of Molecular Docking Studies on Thiadiazole Derivatives
| Thiadiazole Derivative Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 protein (GPC-3) | Compounds showed strong binding interactions with low energy scores, suggesting potential as anticancer agents. | nih.gov |
| 1,3,4-Thiadiazoles with a pyridine (B92270) moiety | EGFR Tyrosine Kinase (EGFR TK) | Docking established a clear binding mode within the EGFR TK active site. Compound 4h was a potent anticancer agent. | nih.gov |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Glucosamine-6-phosphate synthase | Docking was used to explain the promising antimicrobial activity of the synthesized compounds. | ripublication.com |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | The most potent compound (20b) showed strong binding energy, supporting its observed cytotoxic activity against cancer cell lines. | dovepress.com |
Molecular Docking Analysis
Pharmacophore Modeling and Development
Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. For XIAP antagonists, structure-based pharmacophore models have been developed using crystal structures of the protein in complex with known inhibitors. nih.govnih.gov These models typically highlight a specific combination of features necessary for potent inhibition.
A representative pharmacophore model for a XIAP inhibitor would likely include nih.govresearchgate.net:
Hydrophobic/Aromatic Centers: Corresponding to regions where moieties like the phenyl group can engage in favorable interactions.
Hydrogen Bond Acceptors: Typically positioned to interact with key hydrogen bond donor residues in the binding pocket.
Hydrogen Bond Donors: To complement acceptor groups on the protein side.
Positive/Negative Ionizable Features: To engage in electrostatic interactions where applicable.
Such a model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds, potentially including other 1,2,5-thiadiazole (B1195012) derivatives, that fit the pharmacophoric requirements and are therefore likely to be active XIAP inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in predicting the activity of novel compounds and in understanding which molecular properties are key to enhancing or diminishing activity.
While no specific QSAR study for this compound as an IAP inhibitor has been identified, QSAR models have been successfully developed for other classes of thiadiazole derivatives targeting various proteins. researchgate.netnih.gov A hypothetical QSAR study on a series of 1,2,5-thiadiazole-based IAP inhibitors would involve:
Data Set Compilation: Assembling a series of thiadiazole analogs with experimentally measured inhibitory activities (e.g., IC₅₀ values) against XIAP.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or quantum-chemical in nature.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates a subset of these descriptors with the observed biological activity. imist.ma
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) validation techniques.
A resulting QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(DipoleMoment) - c₃(MolecularSurfaceArea)
This equation would suggest that higher biological activity is associated with certain values of lipophilicity (LogP) and dipole moment, while a larger molecular surface area might be detrimental. Such models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.
3D-QSAR Modeling (CoMFA/CoMSIA) for Activity Prediction and Design Guidelines
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug discovery, offering insights into the relationship between the molecular structure of a compound and its biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most prominent 3D-QSAR techniques. These methods are used to generate predictive models that can guide the design of new, more potent analogues.
While no specific CoMFA or CoMSIA models for this compound have been published, research on other thiadiazole derivatives demonstrates the utility of these approaches. For instance, QSAR studies on various 5-substituted-1,3,4-thiadiazole-2-amine derivatives have successfully used computational methods to identify potential lead compounds. oaji.net These studies establish a precedent for applying similar methodologies to the 1,2,5-thiadiazole scaffold.
A hypothetical 3D-QSAR study on a series of this compound analogues would involve aligning the structures and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). The resulting data would be correlated with experimental biological activities using statistical methods like Partial Least Squares (PLS) regression. The output would be a predictive model, often visualized as contour maps, indicating regions where modifications to the molecule would likely enhance or diminish its activity.
Table 1: Hypothetical Parameters for a 3D-QSAR Study of this compound Analogues
| Parameter | Description | Potential Application for this compound |
| Training Set | A group of molecules with known biological activities used to build the QSAR model. | A series of analogues with variations on the phenyl ring or replacement of the chloro group. |
| Test Set | A group of molecules with known biological activities, not used in model generation, to validate the model's predictive power. | A separate set of analogues to assess the robustness of the generated model. |
| Alignment Rule | The method used to superimpose the molecules in the dataset. | Alignment could be based on the common 1,2,5-thiadiazole core. |
| CoMFA Fields | Steric and electrostatic fields calculated around each molecule. | Would reveal how the size and electronic properties of substituents on the phenyl ring influence activity. |
| CoMSIA Fields | In addition to steric and electrostatic, includes hydrophobic, hydrogen bond donor, and acceptor fields. | Would provide a more detailed understanding of the types of interactions crucial for biological activity. |
| PLS Statistics (q², r²) | Statistical values indicating the predictive ability (q²) and goodness of fit (r²) of the model. | High values would indicate a reliable and predictive QSAR model. |
| Contour Maps | 3D visualizations of the QSAR results, showing favorable and unfavorable regions for different fields. | Would guide medicinal chemists in designing new derivatives with improved potency. |
In Silico ADMET Profiling and Pharmacokinetic Prediction
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug development. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of candidates with potentially poor pharmacokinetic profiles.
For this compound, while direct in silico ADMET data is not available in published literature, studies on other thiadiazole series provide a clear indication of the parameters that would be evaluated. For example, pharmacokinetic assessments of drug-1,3,4-thiadiazole conjugates have been performed to evaluate their drug-likeness. mdpi.com These studies typically analyze properties based on established rules like Lipinski's Rule of Five.
An in silico ADMET profile for this compound would involve calculations of various physicochemical and pharmacokinetic descriptors. These predictions are crucial for assessing the compound's potential as a drug candidate.
Table 2: Predicted In Silico ADMET and Physicochemical Properties for this compound
| Property | Predicted Value/Classification | Implication for Drug Development |
| Molecular Weight | ~196.66 g/mol | Compliant with Lipinski's Rule (<500), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | Varies by prediction tool, but likely in the range of 2-4 | Indicates good membrane permeability and absorption. |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5), favorable for oral absorption. |
| Hydrogen Bond Acceptors | 2 (the nitrogen atoms in the thiadiazole ring) | Compliant with Lipinski's Rule (<10), favorable for oral absorption. |
| Aqueous Solubility | Predicted to be low to moderate. | May require formulation strategies to improve dissolution if intended for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Likely to be predicted as BBB-penetrant due to its lipophilicity and relatively small size. | Could be advantageous for CNS targets, but a potential liability for peripherally acting drugs. |
| CYP450 Inhibition | Prediction would depend on the specific isoform, but the phenyl ring could be a site for metabolic interactions. | Potential for drug-drug interactions; would require experimental verification. |
| Hepatotoxicity | Prediction would require specific models, but is a common liability for aromatic compounds. | A key parameter to assess for potential liver toxicity. |
| Human Intestinal Absorption (HIA) | Likely predicted to be high. | Suggests good absorption from the gastrointestinal tract. |
Advanced Applications in Chemical Sciences and Materials
Role as Organic Synthesis Building Blocks
The inherent reactivity of the 3-chloro-4-phenyl-1,2,5-thiadiazole scaffold allows it to serve as a versatile precursor and intermediate in the synthesis of a wide array of more complex molecular structures. The presence of the chloro substituent provides a reactive handle for nucleophilic substitution, while the thiadiazole ring itself can be incorporated into larger, functional systems.
This compound and its derivatives are employed as key starting materials for constructing elaborate molecular frameworks with specific functions. The thiadiazole unit can be integrated into macrocycles and other large-scale structures, imparting unique electronic and physical properties.
A significant example is the use of thiadiazole precursors in the synthesis of tetra(1,2,5-thiadiazolo)porphyrazines (TSDPz). researchgate.netdntb.gov.ua These macrocyclic compounds are complex molecular scaffolds with potential applications in materials science due to their unique electronic and photophysical properties. The synthesis involves the templated cyclotetramerization of dicyano-1,2,5-thiadiazole, which itself is derived from simpler precursors. The resulting porphyrazine macrocycle, annulated with four thiadiazole rings, exhibits distinct characteristics compared to conventional phthalocyanines. researchgate.netdntb.gov.ua
Furthermore, the compound serves as a direct precursor for pharmacologically relevant scaffolds. A notable application is its role as a key intermediate in the synthesis of 3-sulfanilamido-4-phenyl-1,2,5-thiadiazole. google.com This transformation is achieved by reacting this compound with sulfanilamide, demonstrating its utility in accessing molecules with potential antibacterial activity. google.comgoogle.com
Table 1: Examples of Complex Scaffolds Derived from Thiadiazole Precursors
| Precursor/Building Block | Resulting Complex Scaffold | Key Synthetic Step | Application Area | Reference |
|---|---|---|---|---|
| Dicyano-1,2,5-thiadiazole | Tetra(1,2,5-thiadiazolo)porphyrazine (TSDPz) | Template-assisted cyclotetramerization | Materials Science | researchgate.netdntb.gov.ua |
| This compound | 3-Sulfanilamido-4-phenyl-1,2,5-thiadiazole | Nucleophilic substitution with sulfanilamide | Medicinal Chemistry | google.comgoogle.com |
The utility of this compound as a building block is further highlighted by its role as a stable intermediate in multi-step synthetic sequences. Its ability to undergo controlled transformations allows for the sequential addition of complexity to a molecule.
Patents describe the synthesis of 3-halo-1,2,5-thiadiazoles, including the phenyl-substituted variant, as crucial intermediates. google.com These compounds are formed by reacting an appropriate aminoacetonitrile (B1212223) with a sulfur halide. google.com Once formed, the chlorinated thiadiazole can participate in further reactions, such as the previously mentioned synthesis of sulfathiadiazoles, which are noted for their potential antiparasitic and antibacterial activities. google.com The synthesis of these target molecules relies on the stability and predictable reactivity of the this compound intermediate.
Analogous multi-step syntheses have been developed for other heterocyclic systems incorporating thiadiazole rings. For instance, a six-step reaction pathway has been established to produce 1,2,4,5-tetrazine (B1199680) derivatives that are linked to a 1,3,4-thiadiazole (B1197879) core. semanticscholar.org Such synthetic routes underscore the importance of thiadiazole-containing intermediates in building complex, conjugated systems for applications in fields like optoelectronics. semanticscholar.org
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry leverages non-covalent interactions to construct large, well-ordered assemblies from molecular building blocks. The 1,2,5-thiadiazole (B1195012) ring, with its specific geometry and distribution of heteroatoms, is an effective component for designing molecules that can self-assemble into functional superstructures like coordination polymers and reticular networks.
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials formed from the self-assembly of metal ions or clusters with organic ligands. The 1,2,5-thiadiazole moiety can be incorporated into organic ligands to direct the formation of these extended networks. mdpi.comnih.gov The nitrogen and sulfur heteroatoms of the thiadiazole ring can participate in various intermolecular interactions, including coordination bonds with metal centers. nih.govnih.gov
Researchers have successfully used thiadiazole-based ligands to construct CPs and MOFs with diverse topologies and properties. For example, 1,2,5-thiadiazole-3,4-dicarboxylate has been employed as a linker to create three-dimensional MOFs with cadmium and copper, demonstrating the versatility of the thiadiazole core in forming robust frameworks. mdpi.com Similarly, fusing the 1,2,5-thiadiazole ring to larger aromatic systems, such as in mdpi.comacs.orgthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline (tdap), yields ligands capable of forming multidimensional network structures through S···S and S···N intermolecular interactions in addition to metal coordination. nih.gov The self-assembly of thienopyrrole-fused thiadiazoles has also been shown to produce supramolecular polymers, where the assembly mechanism can be controlled by modifying peripheral substituents. nih.gov
The coordination chemistry of 1,2,5-thiadiazole derivatives is fundamental to their use in supramolecular assemblies. The nature of the metal-ligand interaction dictates the structure and properties of the resulting polymer. The 1,2,5-thiadiazole ring offers multiple potential coordination sites, and its behavior can be tuned through chemical modification.
The soft sulfur atom of the thiadiazole ring is particularly effective for coordinating with soft metal ions such as Ag⁺, Cu⁺, and Hg²⁺. nih.gov Conversely, oxidation of the sulfur atom to form a 1,2,5-thiadiazole 1,1-dioxide (a dioxothiadiazole) alters its coordination preference. The hard oxygen atoms of the sulfonyl group favor coordination with hard metal ions, like those of the alkali metals. nih.gov This ability to modulate coordination preference through oxidation is a powerful tool for designing materials.
Studies on mdpi.comacs.orgthiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline (tdap) and its oxidized form (tdapO₂) have demonstrated their utility as ligands for transition metals, creating multidimensional networks with interesting magnetic properties. nih.gov Furthermore, the use of 1,2,5-thiadiazole-3,4-dicarboxylic acid as a ligand has led to the synthesis of a microporous europium-based MOF, which exhibits luminescence, highlighting the successful coordination of lanthanide ions with this building block. researchgate.net
Table 2: Coordination Behavior of 1,2,5-Thiadiazole Derivatives
| Thiadiazole Derivative | Metal Ion Type | Preferred Coordination Site(s) | Resulting Structure Type | Reference |
|---|---|---|---|---|
| 1,2,5-Thiadiazole | Soft (e.g., Ag⁺, Cu⁺) | Sulfur atom, Nitrogen atoms | Coordination Polymer | nih.gov |
| 1,2,5-Thiadiazole 1,1-dioxide | Hard (e.g., alkali metals) | Oxygen atoms of SO₂ group | Coordination Compound | nih.gov |
| mdpi.comacs.orgThiadiazolo[3,4-f] mdpi.comresearchgate.netphenanthroline | Transition metals | Phenanthroline N, Thiadiazole N/S | Multidimensional Network | nih.gov |
| 1,2,5-Thiadiazole-3,4-dicarboxylic acid | Lanthanides (e.g., Eu³⁺) | Carboxylate groups | Metal-Organic Framework (MOF) | researchgate.net |
The predictive design of crystalline materials from molecular components, a concept known as reticular synthesis, is a primary goal in materials chemistry. nih.gov This approach aims to create materials with predetermined structures and properties by using well-defined secondary building units (SBUs). Thiadiazole-based molecules, including this compound, can be designed as specific SBUs for the bottom-up construction of complex porous networks like MOFs and covalent organic frameworks (COFs). nih.govrsc.org
The successful design of these networks requires control over the geometry and connectivity of the building blocks. By functionalizing the thiadiazole core with specific coordinating groups (e.g., carboxylates, pyridyls), it is possible to direct the assembly process towards a target topology. mdpi.com For example, the angular nature of certain dipyridyl-thiadiazole ligands, when combined with linear co-ligands, can influence the final framework, although rational design remains a significant challenge. acs.org
Computational simulations are increasingly used to predict how molecular building blocks will assemble. nih.gov These methods can explore how factors like building block symmetry and the specificity of interaction sites can guide the formation of ordered, heteroporous structures and prevent polymorphism. nih.govrsc.org The functionalization of linkers to tune pore size and chemical environment within a MOF is a key aspect of this predictive design, enabling the creation of materials tailored for specific applications such as selective gas adsorption. mdpi.com
Non-Covalent Interactions in Extended Structures
The supramolecular architecture of materials derived from this compound is significantly influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the packing of molecules in the solid state and are fundamental to the design of advanced materials with specific properties.
Formation of Hydrogen Bonding Networks
While this compound itself lacks strong hydrogen bond donor groups, its nitrogen atoms on the thiadiazole ring can act as hydrogen bond acceptors. This capability allows it to form extended hydrogen-bonded networks when co-crystallized with suitable donor molecules. The formation of supramolecular hydrogen-bonded complexes (SMHBCs) is a recognized strategy for creating liquid crystalline materials. For instance, combining hydrogen bond acceptors, like pyridine (B92270) derivatives, with hydrogen bond donors, such as carboxylic acids, is an effective method for designing self-assembling liquid crystals through non-covalent bonds. By analogy, derivatives of this compound, modified to include donor groups or co-crystallized with donor species, could form predictable one-, two-, or three-dimensional networks, influencing the material's bulk properties.
Halogen Bonding and Reactivity with Interhalogens
The chlorine substituent on the 1,2,5-thiadiazole ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophile. In related heterocyclic systems, such as 3,6-disubstituted-triazolo[3,4-b]thiadiazole derivatives, chloro- and fluoro-substituents have been shown to play a crucial role in crystal packing and intermolecular interactions.
Furthermore, the sulfur atom in the thiadiazole ring can participate in chalcogen bonding, a similar type of σ–hole interaction. Studies on related triazolothiadiazole structures have noted a lengthening of the C–S bond within the ring, which may be attributed to the formation of a chalcogen bond. The interplay between the chlorine atom's potential for halogen bonding and the sulfur atom's capacity for chalcogen bonding provides a powerful tool for engineering crystal structures with specific packing motifs.
Role of Pi-Pi Stacking Interactions in Supramolecular Organization
The presence of both a phenyl group and an aromatic 1,2,5-thiadiazole ring in the structure of this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, are critical in the formation of ordered supramolecular structures. In studies of other aryl-thiadiazole derivatives, π-π stacking has been identified as a key contributor to the organization of molecules, particularly in the formation of liquid crystalline phases. These interactions, along with other non-covalent forces like hydrogen bonding and van der Waals forces, help to organize molecules into highly ordered superstructures, such as the columns found in columnar liquid crystals. The planarity of the phenyl and thiadiazole rings facilitates close packing, maximizing these stabilizing interactions and influencing the electronic and optical properties of the resulting material.
Supramolecular Liquid Crystals and Mesogens
The rigid, planar core of the this compound moiety makes it a promising building block for the construction of supramolecular liquid crystals and mesogens. By functionalizing this core with flexible peripheral groups, it is possible to induce self-assembly into various mesophases.
Design Principles for Inducing Columnar Mesophases
The formation of columnar liquid crystal phases is a key goal in the design of materials for applications in molecular electronics and sensors. Research on related amino-1,3,4-thiadiazole derivatives has elucidated several design principles for inducing such phases. A critical strategy involves the attachment of multiple long, flexible alkoxy chains to the rigid core. These chains promote the organization of the cores into columns, which are themselves arranged in a two-dimensional lattice.
Key design principles include:
Number of Peripheral Chains: Increasing the number of terminal alkoxy chains on the phenyl ring generally favors the formation of columnar phases. For example, derivatives with three alkoxy chains (3,4,5-substitution) often exhibit more stable and well-defined columnar mesophases compared to those with two chains (3,4-substitution).
Core Structure: The length and rigidity of the molecular core are crucial. While the specific 1,2,5-thiadiazole isomer has not been as extensively studied, research on 1,3,4-thiadiazole systems shows that the core's geometry dictates the packing within the columns.
Hydrogen Bonding: Incorporating functional groups capable of forming strong intermolecular hydrogen bonds, such as amino groups, can reinforce the columnar structure and enhance thermal stability.
| Base Structure | Number of Alkoxy Chains | Observed Mesophase | Reference |
| 5-(phenyl)-2-amino-1,3,4-thiadiazole | 2 (di-alkoxy) | Columnar | |
| 5-(phenyl)-2-amino-1,3,4-thiadiazole | 3 (tri-alkoxy) | Columnar | |
| 5-(phenyl)-2-(4-amino)phenyl-1,3,4-thiadiazole | 2 (di-alkoxy) | Columnar | |
| 5-(phenyl)-2-(4-amino)phenyl-1,3,4-thiadiazole | 3 (tri-alkoxy) | Columnar |
This table illustrates design principles based on analogous 1,3,4-thiadiazole derivatives.
Influence of Structural Modifications on Liquid Crystalline Properties
The mesomorphic properties of thiadiazole-based liquid crystals are highly sensitive to structural modifications. The stability and temperature range of the liquid crystal phases can be finely tuned by altering the molecular architecture.
Based on studies of related 1,3,4-thiadiazole compounds, the following influences are observed:
Length of Alkoxy Chains: The length of the n-alkoxy chains attached to the phenyl ring significantly impacts transition temperatures. Longer chains typically lead to a stabilization of the mesophase and a decrease in melting points
Applications in Materials Science
The unique chemical structure of this compound, featuring a reactive chlorine atom and an aromatic phenyl group attached to the thiadiazole core, makes it a valuable building block in materials science. Its ability to undergo various chemical modifications allows for the development of advanced materials with tailored properties.
Functionalization for Advanced Materials Development
The presence of a chlorine atom at the 3-position of the 1,2,5-thiadiazole ring is a key feature for the functionalization of this compound. This chlorine atom can be readily substituted by a variety of nucleophiles, such as amines and thiols, to create a diverse range of derivatives with specific functionalities. This versatility allows for the synthesis of advanced materials with applications in diverse fields.
One of the methods for the synthesis of 4-substituted-3-chloro-1,2,5-thiadiazoles involves the treatment of monosubstituted acetonitriles with disulfur (B1233692) dichloride to yield 5-substituted-4-chloro-1,2,3-dithiazolium chlorides, which are then converted to the corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles upon reaction with aqueous ammonia. This synthetic route provides a pathway to various derivatives for materials science applications.
The functionalization of this compound and its derivatives has been explored for the development of materials for organic photovoltaics. The thiadiazole ring acts as an effective structural component in these materials. Additionally, this compound has been investigated for its potential use as a fire retardant and as a solvent for polymers, highlighting the diverse applications stemming from its chemical structure.
| Functionalization Reaction | Reactant | Product | Potential Application |
| Nucleophilic Substitution | Amines, Thiols | Substituted 1,2,5-thiadiazole derivatives | Advanced materials with tailored properties |
| Conversion from dithiazolium salts | Aqueous Ammonia | 4-substituted-3-chloro-1,2,5-thiadiazoles | Organic photovoltaics |
Luminescent Materials and Photophysical Behavior
While detailed photophysical studies specifically on this compound are not extensively documented in the provided sources, the broader class of thiadiazole derivatives shows significant promise for applications in luminescent materials and optoelectronics. The combination of the 1,3,4-thiadiazole ring, an isomer of the 1,2,5-thiadiazole, with other heterocyclic systems like 1,2,4,5-tetrazines has been shown to yield materials with interesting luminescent properties. semanticscholar.org This suggests that the 1,2,5-thiadiazole core in the title compound could also be a key component in the design of new light-emitting materials.
Research on related naphtho[2,3-c] mdpi.comnih.govthiadiazole derivatives has demonstrated that these compounds can exhibit high fluorescence quantum yields. The emission color of these materials can be adjusted by changing the aryl substituents on the chromophore. This tunability is a highly desirable characteristic for the development of organic light-emitting diodes (OLEDs) and other display technologies.
The photophysical properties of thiadiazole-containing materials are influenced by the electronic nature of the substituents. The introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra of the resulting materials.
Utilization in Sensors and Cyanine (B1664457) Dyes
The reactive nature of the chlorine atom in this compound makes it a potential precursor for the synthesis of more complex molecules, including cyanine dyes. Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. They are known for their strong and sharp absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for a wide range of applications, including as sensitizers in photography and as fluorescent labels in biological imaging.
The synthesis of cyanine dyes often involves the condensation of a heterocyclic quaternary salt with a suitable intermediate. Thiadiazole derivatives can serve as the heterocyclic component in these syntheses. For instance, new series of cyanine dyes have been synthesized through the reaction of 5-arylamino-2-methyl-1,3,4-thiadiazole derivatives with other reagents. researchgate.net Although this example uses a 1,3,4-thiadiazole isomer, the principle of incorporating a thiadiazole ring into a cyanine dye structure is well-established. The functionalization of this compound could provide a route to novel cyanine dyes with specific spectral properties.
While direct applications of this compound in chemical sensors are not detailed in the provided search results, the potential for its derivatives to be used in this field exists. The ability to functionalize the thiadiazole ring allows for the introduction of specific binding sites for the detection of various analytes. The changes in the photophysical properties, such as fluorescence, upon binding of an analyte to the functionalized thiadiazole derivative could form the basis of a sensing mechanism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-4-phenyl-1,2,5-thiadiazole, and what methodological considerations are critical for optimizing yield?
- Answer : A common method involves the reaction of α-isonitrosophenylacetonitrile with sulfur monochloride (SCl₂) under controlled conditions. Key steps include refluxing the precursor in ethanol with catalytic acetic acid, followed by solvent evaporation and filtration to isolate the product . Yield optimization requires strict stoichiometric control of SCl₂ and temperature regulation during reflux to minimize side reactions. Purity is typically confirmed via HPLC (≥95%) and spectroscopic methods (¹H/¹³C NMR) .
Q. How is this compound characterized structurally and functionally in academic research?
- Answer : Characterization involves:
- Spectroscopy : ¹H NMR (δ 2.5–7.27 ppm in DMSO-d₆/CDCl₃), ¹³C NMR (δ 39.43–77.23 ppm), and IR (e.g., CN stretches at ~2247 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., JEOL GCMate system) to confirm molecular ions (e.g., [M⁺] at m/z 240.9713 for C₈H₄ClN₃O₂S) .
- Chromatography : Flash chromatography (200–400 mesh silica gel) for purification .
Q. What biological or pharmacological roles have been hypothesized for this compound?
- Answer : Thiadiazole derivatives, including this compound, are explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase due to their heterocyclic stability and electronic properties . Additionally, structural analogs (e.g., 3-chloro-4-morpholino-1,2,5-thiadiazole) serve as intermediates in cardiovascular drugs like timolol, a β-blocker .
Advanced Research Questions
Q. How do solvent and substituent effects influence the tautomeric equilibrium of 3-hydroxy-1,2,5-thiadiazole derivatives, and what computational methods validate these findings?
- Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals that polar solvents stabilize enol tautomers via solvation effects, while electron-withdrawing substituents (e.g., -NO₂, -CN) favor keto forms due to enhanced conjugation. NBO analysis quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N-H)) driving tautomer stability . Experimental validation uses IR frequency shifts (e.g., OH stretches at ~3500 cm⁻¹) and dipole moment comparisons .
Q. What discrepancies exist between computational predictions and experimental data for this compound’s reactivity or stability?
- Answer : DFT studies may overestimate the stability of certain tautomers in the gas phase compared to solution-phase experimental data. For example, computed energy differences between keto and enol forms in vacuum (ΔG ~2–5 kcal/mol) may not align with solvent-dependent NMR observations . Methodological adjustments, such as incorporating explicit solvent molecules in simulations, improve agreement .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Answer : Yield inconsistencies often stem from:
- Reagent Purity : Impurities in sulfur monochloride or precursors (e.g., α-isonitrosophenylacetonitrile) reduce efficiency .
- Reaction Conditions : Variations in reflux duration (4–12 hours) or solvent choice (ethanol vs. THF) impact side-product formation .
- Workup Protocols : Incomplete solvent removal or inadequate filtration introduces contaminants . Standardizing protocols (e.g., vacuum evaporation at <40°C) improves reproducibility.
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
